molecular formula C20H20N2O5S B2560540 6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one CAS No. 1795301-73-3

6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Cat. No. B2560540
M. Wt: 400.45
InChI Key: ZEBXXYQHLUXJJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one, also known as QL-XII-47, is a chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of pyranones and has been found to have potential applications in the field of drug discovery.

Scientific Research Applications

Chemical Synthesis and Modifications

  • Reactions with Quinolinone and Coumarine Derivatives : The compound shows potential in reactions with quinolinone and coumarine derivatives, contributing to the synthesis of various polysubstituted derivatives. This includes the formation of 4H-pyran derivatives and 4,6-dihydro-5H-pyrano[3,2-c]quinolin-5-ones through reactions with benzylidenenitriles and other reagents (El-Taweel, Sowellim, & Elagamey, 1995).

  • Formation of Novel Fused and Spiro Nitrogen Heterocycles : It serves as an intermediate in the synthesis of fused and spiro quinuclidine and its C-nucleosides, showcasing its role in developing complex heterocyclic compounds (Hamama, Zoorob, & El‐Magid, 2011).

Corrosion Inhibition

  • Corrosion Inhibition in Mild Steel : A related derivative, 4-Hydroxy-6-methyl-3-(3-quinolin-8-yl-acryloyl)-pyran-2-one (HMQP), has shown effectiveness as a corrosion inhibitor for mild steel in acidic environments. This suggests potential industrial applications in protecting metals against corrosion (Khattabi et al., 2019).

Molecular Interactions and Co-crystal Formation

  • Co-crystal Formation with Hydrogen-bond Acceptors : Investigations into co-crystal formation of quinol with various compounds, including piperidine, reveal insights into hydrogen bonding and molecular interactions, which is crucial for understanding compound stability and crystallization processes (Oswald, Motherwell, & Parsons, 2005).

Antimicrobial Activity

  • Synthesis of Derivatives for Antimicrobial Activity : Research into the synthesis of derivatives like Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide highlights potential antimicrobial applications. These derivatives show promise in developing new antibacterial and antifungal agents (Afzal, Bawa, Kumar, & Tonk, 2012).

Synthesis of Advanced Heterocycles

  • Advanced Heterocyclic Compounds Synthesis : Utilizing this compound in the synthesis of advanced heterocyclic compounds, such as pyrano[2,3-f]pyrazolo[3,4-b]quinoline-3-carbonitriles, indicates its value in developing novel organic compounds with potential biological activities (Sumesh, Kumar, Almansour, Suresh Kumar, & Ashraf, 2020).

  • Anticancer Activity in Synthesized Derivatives : The compound's derivatives have been explored for their potential anticancer activity, suggesting its role in the development of new anticancer drugs (Hadiyal et al., 2020).

properties

IUPAC Name

6-methyl-4-(1-quinolin-8-ylsulfonylpiperidin-4-yl)oxypyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-14-12-17(13-19(23)26-14)27-16-7-10-22(11-8-16)28(24,25)18-6-2-4-15-5-3-9-21-20(15)18/h2-6,9,12-13,16H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBXXYQHLUXJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-4-((1-(quinolin-8-ylsulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.